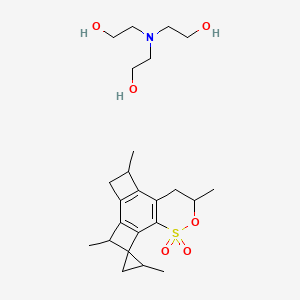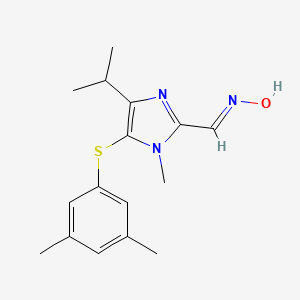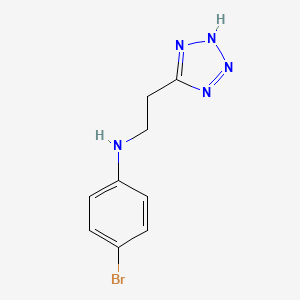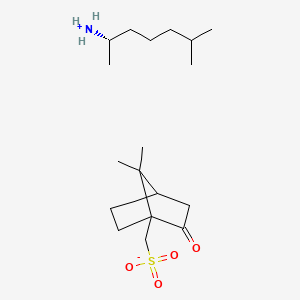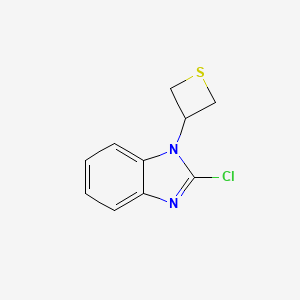
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom and a thietanyl group attached. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- typically involves the fusion of benzene and imidazole moieties. One common method includes the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by chlorination and thietanyl group introduction . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production with enhanced yields and purity .
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- can be compared with other benzimidazole derivatives, such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of a chlorine atom and a thietanyl group in 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- imparts distinct properties that make it valuable for specific applications .
Propiedades
Número CAS |
136265-52-6 |
|---|---|
Fórmula molecular |
C10H9ClN2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
2-chloro-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H9ClN2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-14-6-7/h1-4,7H,5-6H2 |
Clave InChI |
YJWREDIJERMORL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)N2C3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


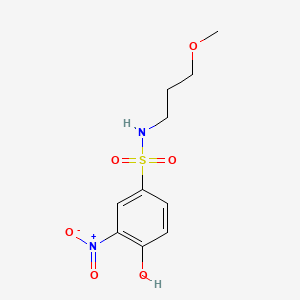

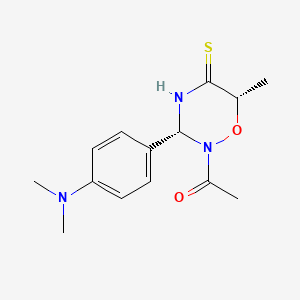
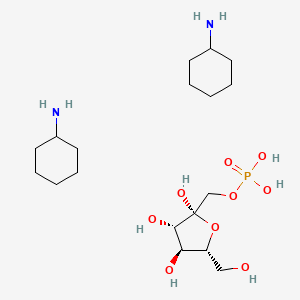

![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)


